seco Rapamycin Sodium Salt
seco Rapamycin Sodium Salt
Rapamycin is a natural macrolide immunosuppressant that activates mTORC1. Seco Rapamycin (sodium salt) is a nonenzyme-dependent degradation product of rapamycin resulting from ester hydration followed by dehydration. It has less than 4% of the potency of rapamycin in a thymocyte proliferation assay. Rapamycin quickly degrades to two ring-opened products, including seco rapamycin, in the cytoplasm or in homogenates of Caco-2 cells. Like rapamycin, seco rapamycin is secreted from cells by P-glycoprotein and metabolized to a common dihydro species. While seco rapamycin poorly activates mTOR, it mimics rapamycin in its ability to inhibit the proteasome.
Seco-rapamycin is the first in vivo open-ring metabolite of rapamycin that does not affect mTOR, inhibit the ChT-L (D) (IC50>20 μM)and PGPH (E) (IC50=6.45 ± 0.78 μM) peptidases, and activate the T-L (F) peptidase. IC50 value: 6.45 ± 0.78 uMTarget: PGPH (E)in vitro: The efficiency of inhibition or activation by Seco-rapamycin is lower than that by Rapamycin, but still only 5 μM of the former is sufficient to induce nearly a 50% inhibition of the postacidic cleavages or almost a 2-fold activation of postbasic (T-L) cleavages.
Seco-rapamycin is the first in vivo open-ring metabolite of rapamycin that does not affect mTOR, inhibit the ChT-L (D) (IC50>20 μM)and PGPH (E) (IC50=6.45 ± 0.78 μM) peptidases, and activate the T-L (F) peptidase. IC50 value: 6.45 ± 0.78 uMTarget: PGPH (E)in vitro: The efficiency of inhibition or activation by Seco-rapamycin is lower than that by Rapamycin, but still only 5 μM of the former is sufficient to induce nearly a 50% inhibition of the postacidic cleavages or almost a 2-fold activation of postbasic (T-L) cleavages.
Brand Name:
Vulcanchem
CAS No.:
148554-65-8
VCID:
VC0003092
InChI:
InChI=1S/C51H79NO13.Na/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60;/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60);/q;+1/p-1/b13-11+,16-12+,23-19+,33-17+,36-28+;/t31-,32+,34-,35-,37-,38+,39+,40+,42-,43+,44-,46-,47+,51-;/m1./s1
SMILES:
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+]
Molecular Formula:
C51H78NNaO13
Molecular Weight:
936.2 g/mol
seco Rapamycin Sodium Salt
CAS No.: 148554-65-8
Cat. No.: VC0003092
Molecular Formula: C51H78NNaO13
Molecular Weight: 936.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Rapamycin is a natural macrolide immunosuppressant that activates mTORC1. Seco Rapamycin (sodium salt) is a nonenzyme-dependent degradation product of rapamycin resulting from ester hydration followed by dehydration. It has less than 4% of the potency of rapamycin in a thymocyte proliferation assay. Rapamycin quickly degrades to two ring-opened products, including seco rapamycin, in the cytoplasm or in homogenates of Caco-2 cells. Like rapamycin, seco rapamycin is secreted from cells by P-glycoprotein and metabolized to a common dihydro species. While seco rapamycin poorly activates mTOR, it mimics rapamycin in its ability to inhibit the proteasome. Seco-rapamycin is the first in vivo open-ring metabolite of rapamycin that does not affect mTOR, inhibit the ChT-L (D) (IC50>20 μM)and PGPH (E) (IC50=6.45 ± 0.78 μM) peptidases, and activate the T-L (F) peptidase. IC50 value: 6.45 ± 0.78 uMTarget: PGPH (E)in vitro: The efficiency of inhibition or activation by Seco-rapamycin is lower than that by Rapamycin, but still only 5 μM of the former is sufficient to induce nearly a 50% inhibition of the postacidic cleavages or almost a 2-fold activation of postbasic (T-L) cleavages. |
|---|---|
| CAS No. | 148554-65-8 |
| Molecular Formula | C51H78NNaO13 |
| Molecular Weight | 936.2 g/mol |
| IUPAC Name | sodium;(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate |
| Standard InChI | InChI=1S/C51H79NO13.Na/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60;/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60);/q;+1/p-1/b13-11+,16-12+,23-19+,33-17+,36-28+;/t31-,32+,34-,35-,37-,38+,39+,40+,42-,43+,44-,46-,47+,51-;/m1./s1 |
| Standard InChI Key | DNMSBJYMPJMFNS-OWGFPTNRSA-M |
| Isomeric SMILES | C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)[O-])O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC.[Na+] |
| SMILES | CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+] |
| Canonical SMILES | CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+] |
| Appearance | Assay:≥85%A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator